N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

Catalog No.
S2736730
CAS No.
152586-93-1
M.F
C15H14N2O5
M. Wt
302.286
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

CAS Number

152586-93-1

Product Name

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

Molecular Formula

C15H14N2O5

Molecular Weight

302.286

InChI

InChI=1S/C15H14N2O5/c1-21-12-6-7-13(14(9-12)22-2)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

RJLDBASZYLNRED-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC

solubility

not available

Bacterial RNA Polymerase Inhibitors

Taste-Enhancing Compound

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound notable for its unique structure, which includes a nitro group and two methoxy groups attached to a benzamide framework. The presence of these functional groups contributes to its distinct chemical properties and biological activities. This compound is characterized by the molecular formula C16H18N2O4 and a CAS number of 152586-93-1. Its structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The nitro group can be reduced to an amine group under specific conditions, often using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
  • Reduction: The compound can be converted into corresponding amines, which may have different biological activities.
  • Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
  • Reduction: Hydrogen gas in the presence of palladium on carbon is commonly employed.
  • Substitution: Nucleophiles like hydroxide ions or amines can be utilized under basic conditions.

Major Products Formed

  • Oxidation: Formation of nitroaniline derivatives.
  • Reduction: Production of corresponding amines.
  • Substitution: Various substituted benzamides depending on the nucleophile used.

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide has been studied for its potential biological activities, particularly its antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial RNA polymerase, suggesting that this compound might possess similar mechanisms of action against certain bacteria. Its potential as an antibacterial agent, especially against Gram-positive bacteria, has made it a candidate for further pharmacological investigations.

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide typically involves:

  • Nitration: The nitration of 2,4-dimethoxyaniline to produce 2,4-dimethoxy-3-nitroaniline.
  • Amide Formation: This intermediate is then reacted with benzoyl chloride under suitable conditions to yield the final product.

This multi-step synthesis can be optimized for yield and purity through careful control of reaction conditions and the use of appropriate catalysts.

Industrial Production Methods

For large-scale production, industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and ensure consistent product quality. These processes are designed to maximize yield while minimizing by-products.

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide has several applications across various fields:

  • Chemistry: Serves as a precursor in the synthesis of more complex organic molecules.
  • Biology: Investigated for potential antimicrobial properties.
  • Medicine: Explored for its antibacterial effects against specific bacterial strains.
  • Industry: Utilized in developing new materials and chemical processes that require specific electronic properties.

Studies have highlighted that N-(2,4-dimethoxyphenyl)-3-nitrobenzamide interacts with various biological targets. Its mechanism of action is primarily linked to its ability to inhibit bacterial RNA polymerase, thus preventing bacterial RNA synthesis. This interaction underlies its potential as an antimicrobial agent.

Similar Compounds

  • N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives
    • These compounds also exhibit antimicrobial properties and inhibit bacterial RNA polymerase.
  • N-(2,4-dimethoxyphenyl)benzamides
    • Share structural similarities but may have different functional groups affecting their reactivity.
  • N-(2-methoxyphenyl)-4-nitrobenzamide
    • A related compound that may show different biological activities due to variations in substituents.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide stands out due to its specific combination of methoxy and nitro groups. This unique structural arrangement imparts distinct chemical properties and biological activities compared to similar compounds. Its ability to inhibit bacterial RNA polymerase makes it particularly promising for developing new antibacterial agents.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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